



DN02: A Selective Probe for Investigating BRD8 Function in Disease

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Application Notes and Protocols

Introduction

Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader and a component of the NuA4/TIP60 histone acetyltransferase complex.[1][2][3] This complex plays a crucial role in transcriptional regulation, DNA repair, and cell cycle control.[1][4] BRD8 functions by recognizing acetylated lysine residues on histones and other proteins, thereby influencing chromatin structure and gene expression.[2][3] Dysregulation of BRD8 has been implicated in a variety of diseases, most notably in cancer, where it can contribute to cell proliferation, drug resistance, and tumor progression.[1][2] BRD8 is upregulated in several cancers, including colon, prostate, and lung cancer.[1][4] It has also been associated with chronic lung diseases such as cystic fibrosis and idiopathic pulmonary fibrosis.[4]

DN02 is a potent and selective chemical probe for the first bromodomain of BRD8 (BRD8(1)). [5][6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the biological functions of BRD8 and for exploring its potential as a therapeutic target in BRD8-related diseases. These application notes provide detailed protocols for utilizing **DN02** in various cellular and biochemical assays to probe BRD8 function.

Quantitative Data

A summary of the binding affinities and inhibitory concentrations for **DN02** against BRD8 and other bromodomains is presented below.

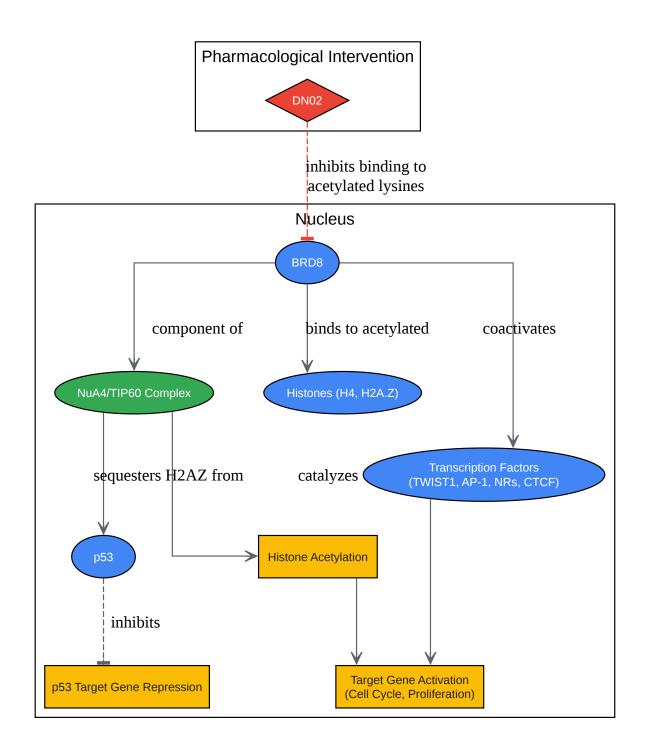


Target	Assay Type	Value	Unit	Reference
BRD8(1)	Ki	32	nM	[5][8]
BRD8(2)	Ki	>1000	nM	[5][6]
BRD8	AlphaScreen IC50	48	nM	[6][7]
BRD8	BRET IC50	0.64	μМ	[7]
BRD9	AlphaScreen IC50	>10	μМ	[7]
BRD4	AlphaScreen IC50	>10	μМ	[7]
СВР	IC50	>10	μМ	[7]
p300	IC50	>10	μМ	[7]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathways involving BRD8 and the general workflows for key experimental protocols.

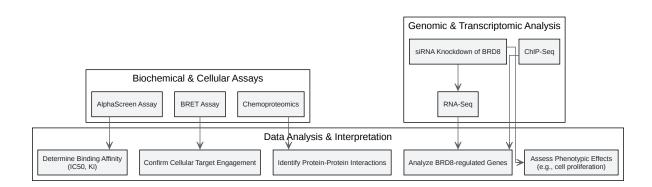




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BRD8 Signaling Pathway





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Experimental Workflow Overview

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the function of BRD8 using **DN02**.

AlphaScreen™ Biochemical Assay for BRD8 Inhibition

This protocol is designed to measure the inhibitory activity of **DN02** on the interaction between the BRD8 bromodomain and an acetylated histone peptide.

- Recombinant BRD8(1) protein (His-tagged)
- Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)
- DN02 compound
- AlphaScreen[™] Streptavidin Donor Beads



- AlphaScreen™ Nickel Chelate Acceptor Beads
- Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
- 384-well white microplates

- Prepare a serial dilution of DN02 in assay buffer.
- In a 384-well plate, add 2 µL of the **DN02** dilution or DMSO (vehicle control).
- Add 4 μL of a solution containing recombinant BRD8(1) protein (final concentration ~10 nM)
 and biotinylated histone peptide (final concentration ~10 nM) in assay buffer.
- Incubate for 30 minutes at room temperature.
- Add 4 μL of a mixture of AlphaScreen™ Streptavidin Donor and Nickel Chelate Acceptor beads (final concentration 10 μg/mL each) in assay buffer, prepared in the dark.
- Incubate the plate in the dark for 60-90 minutes at room temperature.
- Read the plate on an AlphaScreen-capable plate reader.
- Calculate IC50 values by fitting the data to a dose-response curve.

NanoBRET™ Cellular Target Engagement Assay

This protocol assesses the ability of **DN02** to disrupt the interaction between BRD8 and histone H3.3 in live cells.

- HEK293 cells
- NanoBRET™ BRD8/H3.3 plasmid pair (or equivalent)
- Opti-MEM™ I Reduced Serum Medium



- Lipofectamine™ 3000 Transfection Reagent
- NanoBRET™ Nano-Glo® Substrate
- DN02 compound
- 96-well white microplates

- Seed HEK293 cells in a 96-well plate and grow to ~90% confluency.
- Co-transfect the cells with the NanoBRET™ BRD8 and H3.3 plasmids using Lipofectamine™ 3000 according to the manufacturer's protocol.
- 24 hours post-transfection, prepare serial dilutions of DN02 in Opti-MEM™.
- Add the DN02 dilutions to the cells and incubate for 2 hours at 37°C.
- Prepare the NanoBRET™ Nano-Glo® substrate according to the manufacturer's instructions and add it to the cells.
- Read the plate on a luminometer capable of measuring BRET signals (donor emission at 460 nm and acceptor emission at 618 nm).
- Calculate the BRET ratio and determine the IC50 value of DN02.

Chemoproteomics for Target Identification

This protocol uses an affinity matrix functionalized with a **DN02** analog to identify cellular binding partners.

- DN02-functionalized affinity matrix (e.g., beads)
- Cell lysate from a relevant cell line (e.g., a cancer cell line with high BRD8 expression)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)



- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- DN01 or **DN02** as a competitor
- Mass spectrometer

- Incubate the DN02-functionalized beads with cell lysate for 2-4 hours at 4°C. For competition
 experiments, pre-incubate the lysate with excess free DN01 or DN02.
- Wash the beads extensively with wash buffer to remove non-specific binders.
- Elute the bound proteins using elution buffer.
- Separate the eluted proteins by SDS-PAGE.
- Excise protein bands of interest or analyze the entire eluate using in-gel or in-solution digestion with trypsin.
- Identify the proteins by mass spectrometry (LC-MS/MS).
- Analyze the data to identify proteins that are specifically competed off by free DN01/DN02, confirming them as specific interactors.

siRNA-mediated Knockdown of BRD8 followed by RNA-Sequencing

This protocol is for investigating the downstream transcriptional effects of BRD8 loss-of-function, which can be compared to the effects of **DN02** treatment.

- Relevant cell line (e.g., Calu-3 lung epithelial cells)[4]
- siRNA targeting BRD8 and non-targeting control siRNA



- Lipofectamine™ RNAiMAX Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- RNA extraction kit
- Next-generation sequencing platform

- Seed cells and grow to 30-50% confluency.
- Transfect the cells with BRD8-targeting siRNA or control siRNA using RNAiMAX according to the manufacturer's protocol.
- Incubate for 48-72 hours. Confirm knockdown efficiency by Western blot or qPCR.
- Isolate total RNA from the cells using an RNA extraction kit.
- Perform library preparation for RNA-sequencing.
- Sequence the libraries on a next-generation sequencing platform.
- Analyze the sequencing data to identify differentially expressed genes between BRD8 knockdown and control cells.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is used to identify the genomic regions where BRD8 is bound, which can be altered by **DN02** treatment.

- Cell line of interest
- DN02 or DMSO (vehicle control)



- Formaldehyde (for cross-linking)
- ChIP-grade antibody against BRD8
- Protein A/G magnetic beads
- Buffers for lysis, washing, and elution
- DNA purification kit
- Next-generation sequencing platform

- Treat cells with DN02 or DMSO for a defined period.
- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
- Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
- Incubate the sheared chromatin with an anti-BRD8 antibody overnight at 4°C.
- Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Wash the beads to remove non-specific binding.
- Elute the complexes and reverse the cross-links.
- Purify the immunoprecipitated DNA.
- Prepare a sequencing library and perform sequencing.
- Analyze the data to identify BRD8 binding sites and how they are affected by DN02 treatment.

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